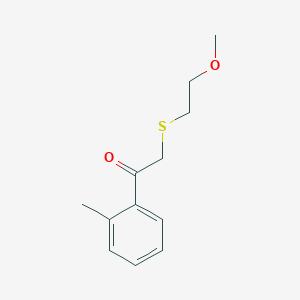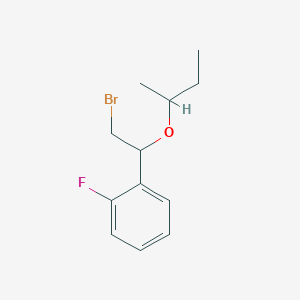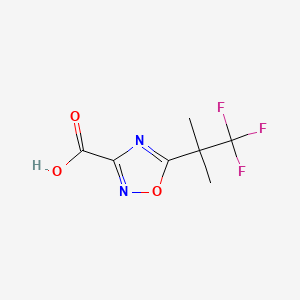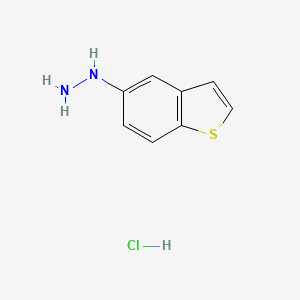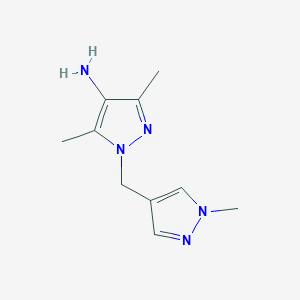
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of an O-tosyl oxazoline derivative with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out by heating the mixture, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: As mentioned earlier, the compound can be synthesized through nucleophilic substitution reactions.
Oxidation and Reduction:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields the desired pyrazole derivative, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar activities.
Organic Synthesis: The compound can serve as a precursor for the synthesis of more complex heterocyclic systems.
Biological Studies: Due to its unique structure, the compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The exact mechanism of action for 3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-Methyl-3,5-dimethyl-1H-pyrazole: Another related compound with a methyl group at the 1-position.
4-Methyl-3,5-dimethyl-1H-pyrazole: A compound with a methyl group at the 4-position.
Uniqueness
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of two pyrazole rings connected by a methylene bridge. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H15N5 |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-7-10(11)8(2)15(13-7)6-9-4-12-14(3)5-9/h4-5H,6,11H2,1-3H3 |
Clave InChI |
CKMJALDVVNWJBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2=CN(N=C2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


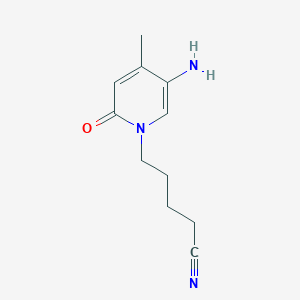
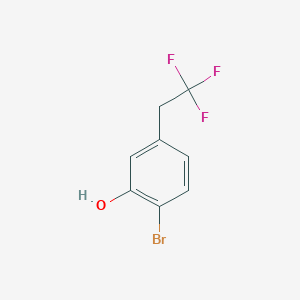
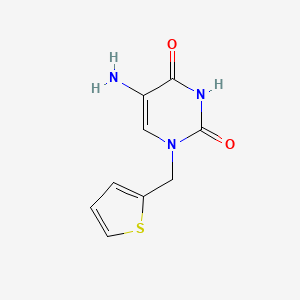
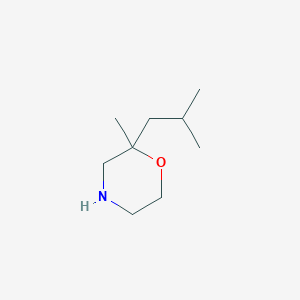
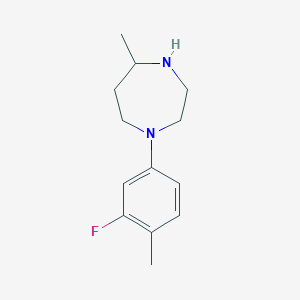
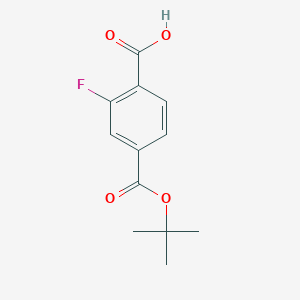
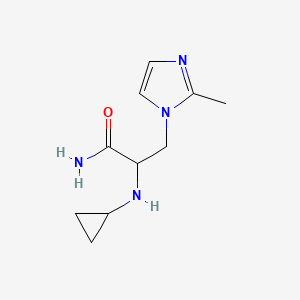

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
